molecular formula C25H29NO3 B4657242 9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4657242
M. Wt: 391.5 g/mol
InChI Key: GZONZNFLNJIFAX-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound with a unique structure that includes an acridine core substituted with ethylphenyl, dimethoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylbenzaldehyde with 2,6-dimethoxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the acridine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Halogenated acridine compounds.

Scientific Research Applications

9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its fluorescent properties allow it to be used as a probe in imaging studies, where it binds to specific cellular components and emits light upon excitation.

Comparison with Similar Compounds

Similar Compounds

    9-(4-phenyl)acridine: Lacks the ethyl and methoxy groups, resulting in different chemical and biological properties.

    9-(4-phenylethynyl)acridine: Contains an ethynyl group, which affects its reactivity and applications.

    9,10-bis(phenylethynyl)acridine: Has two ethynyl groups, leading to unique photophysical properties.

Uniqueness

9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethyl, methoxy, and dimethyl groups enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-6-15-7-9-16(10-8-15)22-23-19(13-25(2,3)14-20(23)27)26-18-11-17(28-4)12-21(29-5)24(18)22/h7-12,22,26H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZONZNFLNJIFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 6
9-(4-ethylphenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

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